molecular formula C12H14Cl4O2 B14736172 1,4-Dichloro-2,5-bis[(2-chloroethoxy)methyl]benzene CAS No. 5409-85-8

1,4-Dichloro-2,5-bis[(2-chloroethoxy)methyl]benzene

Cat. No.: B14736172
CAS No.: 5409-85-8
M. Wt: 332.0 g/mol
InChI Key: XCBCXWOBSVKKII-UHFFFAOYSA-N
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Description

1,4-Dichloro-2,5-bis[(2-chloroethoxy)methyl]benzene is an organic compound with the molecular formula C12H14Cl4O2 It is a derivative of benzene, characterized by the presence of two chlorine atoms and two (2-chloroethoxy)methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dichloro-2,5-bis[(2-chloroethoxy)methyl]benzene typically involves the chlorination of 1,4-dimethoxybenzene followed by the introduction of (2-chloroethoxy)methyl groups. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under controlled temperatures to ensure the desired substitution pattern.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes chlorination, etherification, and purification steps. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-2,5-bis[(2-chloroethoxy)methyl]benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction can lead to the removal of chlorine atoms or the conversion of the (2-chloroethoxy)methyl groups to other functional groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield 1,4-dihydroxy-2,5-bis[(2-chloroethoxy)methyl]benzene, while oxidation with potassium permanganate can produce 1,4-dichloro-2,5-bis[(2-chloroethoxy)methyl]benzoquinone.

Scientific Research Applications

1,4-Dichloro-2,5-bis[(2-chloroethoxy)methyl]benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to its biological activity and potential effects on living organisms.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological pathways.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism by which 1,4-Dichloro-2,5-bis[(2-chloroethoxy)methyl]benzene exerts its effects depends on the specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways and functions.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dichlorobenzene: A simpler compound with only two chlorine atoms attached to the benzene ring.

    1,4-Dichloro-2-methylbenzene: Contains a methyl group in addition to the chlorine atoms.

    1,4-Dichloro-2,5-dimethoxybenzene: Features methoxy groups instead of (2-chloroethoxy)methyl groups.

Uniqueness

1,4-Dichloro-2,5-bis[(2-chloroethoxy)methyl]benzene is unique due to the presence of both chlorine atoms and (2-chloroethoxy)methyl groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research studies.

Properties

CAS No.

5409-85-8

Molecular Formula

C12H14Cl4O2

Molecular Weight

332.0 g/mol

IUPAC Name

1,4-dichloro-2,5-bis(2-chloroethoxymethyl)benzene

InChI

InChI=1S/C12H14Cl4O2/c13-1-3-17-7-9-5-12(16)10(6-11(9)15)8-18-4-2-14/h5-6H,1-4,7-8H2

InChI Key

XCBCXWOBSVKKII-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)COCCCl)Cl)COCCCl

Origin of Product

United States

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